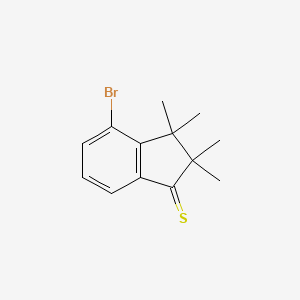
4-Bromo-2,2,3,3-tetramethyl-2,3-dihydro-1H-indene-1-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2,2,3,3-tetramethyl-2,3-dihydro-1H-indene-1-thione is an organic compound that belongs to the class of indene derivatives This compound is characterized by the presence of a bromine atom, four methyl groups, and a thione group attached to the indene framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,2,3,3-tetramethyl-2,3-dihydro-1H-indene-1-thione typically involves the bromination of 2,2,3,3-tetramethyl-2,3-dihydro-1H-indene-1-thione. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and ensuring proper handling and disposal of bromine-containing waste.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-2,2,3,3-tetramethyl-2,3-dihydro-1H-indene-1-thione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to the corresponding hydrocarbon using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetone), mild heating.
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., dichloromethane), room temperature.
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether), low temperature.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding hydrocarbons.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2,2,3,3-tetramethyl-2,3-dihydro-1H-indene-1-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and advanced composites.
Wirkmechanismus
The mechanism of action of 4-Bromo-2,2,3,3-tetramethyl-2,3-dihydro-1H-indene-1-thione is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its bromine and thione groups. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,3,3-Tetramethyl-2,3-dihydro-1H-indene-1-thione: Lacks the bromine atom, making it less reactive in substitution reactions.
4-Bromo-2,2,3,3-tetramethyl-2,3-dihydro-1H-indene-1-one: Contains a carbonyl group instead of a thione group, leading to different reactivity and applications.
4-Bromo-2,2,3,3-tetramethyl-2,3-dihydro-1H-indene:
Eigenschaften
CAS-Nummer |
86399-29-3 |
|---|---|
Molekularformel |
C13H15BrS |
Molekulargewicht |
283.23 g/mol |
IUPAC-Name |
4-bromo-2,2,3,3-tetramethylindene-1-thione |
InChI |
InChI=1S/C13H15BrS/c1-12(2)10-8(6-5-7-9(10)14)11(15)13(12,3)4/h5-7H,1-4H3 |
InChI-Schlüssel |
FDRLIARBAXJFNK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=C(C=CC=C2Br)C(=S)C1(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


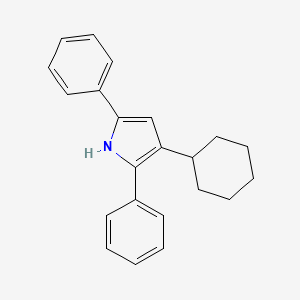

![Acetic acid;bicyclo[5.2.1]dec-8-ene-1,7-diol](/img/structure/B14402940.png)
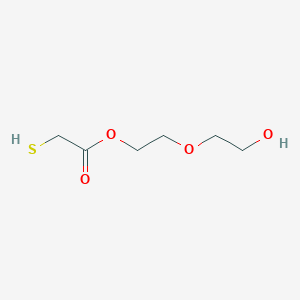
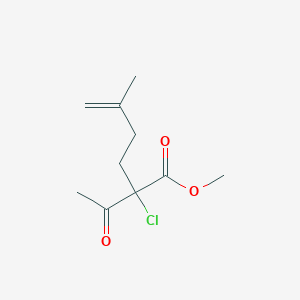
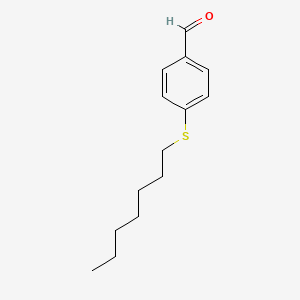
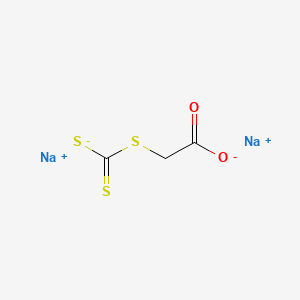
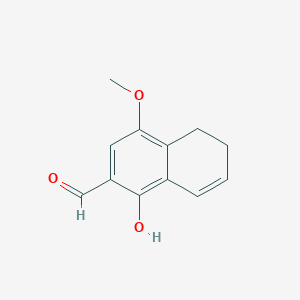
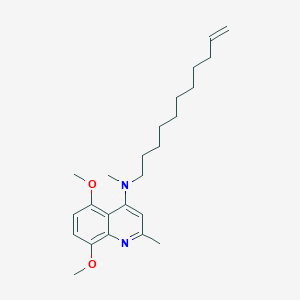
![1,6,7,8-Tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14402986.png)
![1-{4-[(E)-(4-Chlorophenyl)diazenyl]phenyl}piperidine](/img/structure/B14402990.png)
stannane](/img/structure/B14402995.png)
![2-[(2,3-Dimethoxyphenyl)methyl]benzoic acid](/img/structure/B14403023.png)
![(5-Chloro-2,3-diazabicyclo[3.2.0]hepta-3,6-dien-2-yl)(phenyl)methanone](/img/structure/B14403030.png)
